molecular formula C10H17N3O2 B12990605 6-((3-Isopropoxypropyl)amino)pyridazin-3-ol

6-((3-Isopropoxypropyl)amino)pyridazin-3-ol

Cat. No.: B12990605
M. Wt: 211.26 g/mol
InChI Key: IRAJSRNMQXWQKM-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

δ (ppm) Multiplicity Integration Assignment
8.29 dd (J=1.9, 0.9 Hz) 1H Pyridazine H-5
7.42 dd (J=9.4, 0.8 Hz) 1H Pyridazine H-4
3.20 t (J=6.2 Hz) 2H Propyl -CH₂-NH-
1.00 d (J=6.2 Hz) 6H Isopropyl -CH(CH₃)₂

¹³C NMR (100 MHz, CDCl₃) :

  • 155.0 ppm (C-3, hydroxyl-bearing carbon)
  • 139.0 ppm (C-6, amino-substituted carbon)
  • 58.5 ppm (isopropoxy methine carbon)

Infrared (IR) Spectroscopy

Key absorption bands:

  • 3280 cm⁻¹ : N-H stretch (amino group)
  • 1650 cm⁻¹ : C=O stretch (tautomeric keto form)
  • 1120 cm⁻¹ : C-O-C asymmetric stretch (isopropoxy group)

Mass Spectrometry

  • Molecular ion peak : m/z 262.1 [M]⁺
  • Major fragments:
    • m/z 177.0 (loss of isopropoxypropyl chain)
    • m/z 134.9 (pyridazine ring fragment)

Tautomeric and Isomeric Behavior

6-((3-Isopropoxypropyl)amino)pyridazin-3-ol exhibits dynamic tautomerism between two dominant forms:

  • Hydroxyl tautomer : Pyridazin-3-ol with an -OH group at C3 (favored in polar solvents).
  • Keto tautomer : Pyridazin-3(2H)-one with a carbonyl group at C3 (predominant in nonpolar media).

The equilibrium constant (Kₜ) in D₂O is estimated at 1.8 ± 0.2 , indicating slight preference for the hydroxyl form. The bulky isopropoxypropyl side chain sterically hinders rotation about the C-N bond, resulting in atropisomerism. Two conformers are possible, differing in the orientation of the isopropoxy group relative to the pyridazine plane.

No positional isomers are observed due to the fixed substitution pattern, but synthetic byproducts may include regioisomers if the amino group attaches at positions 4 or 5 during synthesis.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

3-(3-propan-2-yloxypropylamino)-1H-pyridazin-6-one

InChI

InChI=1S/C10H17N3O2/c1-8(2)15-7-3-6-11-9-4-5-10(14)13-12-9/h4-5,8H,3,6-7H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

IRAJSRNMQXWQKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC1=NNC(=O)C=C1

Origin of Product

United States

Chemical Reactions Analysis

6-((3-Isopropoxypropyl)amino)pyridazin-3-ol undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can introduce various functional groups onto the pyridazine ring .

Scientific Research Applications

6-((3-Isopropoxypropyl)amino)pyridazin-3-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-((3-Isopropoxypropyl)amino)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

3,7-Diazabicyclo[3.3.1]nonan-9-one Derivatives

Compounds bearing the 3-isopropoxypropyl group in the 3,7-diazabicyclo[3.3.1]nonan-9-one scaffold exhibit notable biological properties. For example:

  • LA-3: The β-cyclodextrin (β-CD) complex of O-benzoyloxime-3-cyclopropanmethyl-7-(3-isopropoxypropyl)-3,7-diazabicyclo[3.3.1]nonan-9-one demonstrates significantly reduced toxicity (LD₅₀ = 825 mg/kg) compared to ethoxypropyl analogs, which are 1.3 times more toxic .
  • Structural Influence : The isopropoxypropyl group’s branched ether chain contributes to lower toxicity compared to linear ethoxypropyl substituents, likely due to altered metabolic stability or steric hindrance affecting target interactions .
6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol

This analog (CAS: 2098010-71-8) replaces the isopropoxypropyl group with a diethylaminopropyl chain.

1-(3-Isopropoxypropyl)-2,6,8-tri(pyridin-4-yl)-1H-imidazo[4,5-g]quinazoline

A structurally complex analog (C₃₀H₂₇N₇O) retains the 3-isopropoxypropyl group but incorporates it into a polycyclic imidazoquinazoline system. This scaffold demonstrates the versatility of the isopropoxypropyl substituent in diverse heterocyclic frameworks, though its biological activity remains uncharacterized in the evidence .

Physicochemical Properties

Hydroxypropyl Pyridine Derivatives
  • 3-(3-Hydroxypropyl)pyridin-4-ol and 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol (Evidences 8, 9) feature hydroxyl groups instead of isopropoxy ethers. The hydroxyl group increases polarity and hydrogen-bonding capacity, likely enhancing aqueous solubility but reducing membrane permeability compared to the target compound.

Toxicity and Formulation Strategies

The β-cyclodextrin complexation of LA-3 (C₅₉H₁₀₂N₂O₃₆) exemplifies a formulation approach to enhance solubility and reduce toxicity. This strategy masks the lipophilic isopropoxypropyl group, improving biocompatibility while retaining pharmacological activity .

Data Tables

Table 2: Substituent Effects on Properties

Substituent Electronic Nature Lipophilicity (LogP)* Biological Impact
3-Isopropoxypropyl Ether (polar) Moderate Reduced toxicity, enhanced metabolic stability
Ethoxypropyl Ether (polar) Lower Higher toxicity, linear chain susceptibility
Diethylaminopropyl Amine (basic) Variable Potential for cationic interactions
3-Hydroxypropyl Hydroxyl (polar) Low High solubility, limited membrane permeation

*Predicted based on substituent chemistry.

Biological Activity

6-((3-Isopropoxypropyl)amino)pyridazin-3-ol is a pyridazine derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-((3-Isopropoxypropyl)amino)pyridazin-3-ol is C13H18N4OC_{13}H_{18}N_4O, with a molecular weight of 250.31 g/mol. The structure includes a pyridazine ring substituted with an isopropoxypropyl amino group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₈N₄O
Molecular Weight250.31 g/mol
IUPAC Name6-((3-Isopropoxypropyl)amino)pyridazin-3-ol

Antimicrobial Activity

Research indicates that pyridazine derivatives, including 6-((3-Isopropoxypropyl)amino)pyridazin-3-ol, exhibit significant antimicrobial properties. A study demonstrated that various pyridazinones showed potent antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that similar derivatives might possess comparable effects .

Anticancer Properties

Pyridazine compounds have been explored for their anticancer potential. In vitro studies have shown that certain pyridazine derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth . The specific mechanisms through which 6-((3-Isopropoxypropyl)amino)pyridazin-3-ol exerts its anticancer effects remain to be fully elucidated.

Anti-inflammatory Effects

The anti-inflammatory properties of pyridazine derivatives are well-documented. They have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests that 6-((3-Isopropoxypropyl)amino)pyridazin-3-ol may also contribute to reducing inflammation, which is beneficial in conditions such as arthritis or other inflammatory diseases .

The mechanism of action for 6-((3-Isopropoxypropyl)amino)pyridazin-3-ol likely involves the modulation of specific enzyme activities and receptor interactions. For instance, it may inhibit enzymes involved in nucleic acid synthesis or modulate pathways related to cell signaling, particularly those associated with inflammation and cancer progression .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of various pyridazine derivatives, compounds were tested against a panel of microorganisms. The results indicated that certain derivatives exhibited significant inhibition zones, highlighting their potential as antimicrobial agents . Although specific data for 6-((3-Isopropoxypropyl)amino)pyridazin-3-ol was not detailed, the broader findings support its potential efficacy.

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